2,4-Dinitrophenyl ethanimidothioate

Description

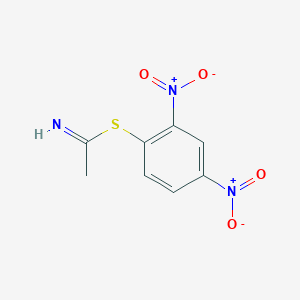

2,4-Dinitrophenyl ethanimidothioate is a nitroaromatic compound characterized by a 2,4-dinitrophenyl group substituted with an ethanimidothioate moiety (–S–C(=NH)–OEt). The ethanimidothioate group introduces unique electronic and steric properties, distinguishing it from other derivatives with sulfide, sulfone, ether, or thiocyanate substituents .

Properties

Molecular Formula |

C8H7N3O4S |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) ethanimidothioate |

InChI |

InChI=1S/C8H7N3O4S/c1-5(9)16-8-3-2-6(10(12)13)4-7(8)11(14)15/h2-4,9H,1H3 |

InChI Key |

XCDUBMCJYHILAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl ethanimidothioate typically involves the reaction of 2,4-dinitrophenol with ethanimidothioic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{2,4-Dinitrophenol} + \text{Ethanimidothioic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl ethanimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The ethanimidothioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,4-Dinitrophenyl ethanimidothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.

Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl ethanimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and toxicity of 2,4-dinitrophenyl derivatives are highly dependent on the substituent attached to the aromatic ring. Below is a detailed comparison of 2,4-dinitrophenyl ethanimidothioate with structurally similar compounds, supported by kinetic and thermodynamic data from the literature.

Structural and Functional Group Analysis

| Compound Name | Substituent Group | Key Structural Features |

|---|---|---|

| This compound | –S–C(=NH)–OEt | Ethanimidothioate group with thioamide linkage |

| 2,4-Dinitrophenyl thiocyanate | –SCN (thiocyanate) | Linear SCN group, highly polarizable |

| 2,4-Dinitrophenyl phenyl sulfide | –SPh (thioether) | Sulfur atom with moderate electron donation |

| 2,4-Dinitrophenyl phenyl sulfone | –SO2Ph (sulfone) | Strongly electron-withdrawing sulfone group |

| 2,4-Dinitrophenyl phenyl ether | –OPh (ether) | Oxygen atom with electron-donating effects |

Reactivity in SNAr Reactions with Hydrazine

Evidence from hydrazine reactions in DMSO (Table 3, ) highlights the impact of substituents on reaction kinetics:

| Compound Name | kA (M⁻¹s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 2,4-Dinitrophenyl phenyl sulfide | 0.15 | 58.2 | -82.1 |

| 2,4-Dinitrophenyl phenyl sulfone | 1.20 | 45.6 | -64.3 |

| 2,4-Dinitrophenyl phenyl ether | 0.08 | 62.4 | -89.5 |

| 2,4-Dinitrophenyl thiocyanate | N/A | N/A | N/A |

Key Observations:

- Sulfone derivative exhibits the highest reactivity (kA = 1.20 M⁻¹s⁻¹) due to the electron-withdrawing sulfone group, which enhances the electrophilicity of the aromatic ring and stabilizes the Meisenheimer intermediate .

- Sulfide and ether derivatives show lower reactivity, attributed to weaker electron-withdrawing effects.

- Ethanimidothioate : While direct kinetic data are unavailable, the ethanimidothioate group (–S–C(=NH)–OEt) likely imposes intermediate reactivity. The thioamide linkage may moderately activate the ring for SNAr but could introduce steric hindrance, slowing the reaction compared to sulfones.

Toxicity and Regulatory Status

- However, the absence of a labile thiocyanate group may reduce mutagenic risks compared to its banned analog.

- Sulfone/sulfide derivatives: No explicit toxicity data are provided, but their industrial use requires caution due to nitroaromatic toxicity profiles.

Research Implications and Gaps

Reactivity Trends : The electron-withdrawing nature of substituents correlates strongly with SNAr reactivity. Ethanimidothioate’s behavior warrants experimental validation to confirm its position within this trend.

Toxicity Profile : Further in vitro/in vivo studies are needed to assess the safety of this compound, particularly given the precedent set by its thiocyanate analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.